molecular formula C36H33N5O6S B2816219 N-(4-methoxyphenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide CAS No. 689760-02-9

N-(4-methoxyphenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide

Cat. No.: B2816219
CAS No.: 689760-02-9
M. Wt: 663.75
InChI Key: HJKMHGQTMPUUBD-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a quinazolinone core, a piperazine moiety, and a methoxyphenyl group, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of N-(4-methoxyphenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:

    Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone structure.

    Introduction of the Piperazine Moiety: The piperazine group is introduced through nucleophilic substitution reactions.

    Attachment of the Methoxyphenyl Group: This step involves the coupling of the methoxyphenyl group to the quinazolinone core.

    Final Assembly: The final compound is assembled through a series of condensation and coupling reactions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

N-(4-methoxyphenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or other reducible moieties.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other reactive sites.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different fragments.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles.

Scientific Research Applications

N-(4-methoxyphenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Pharmacology: Research focuses on its interactions with biological targets, such as enzymes and receptors.

    Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.

    Industrial Applications:

Comparison with Similar Compounds

N-(4-methoxyphenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide can be compared with similar compounds, such as:

    Quinazolinone Derivatives: These compounds share the quinazolinone core and may have similar biological activities.

    Piperazine Derivatives: Compounds with the piperazine moiety are often studied for their pharmacological properties.

    Methoxyphenyl Compounds: These compounds include the methoxyphenyl group and may exhibit similar chemical reactivity.

The uniqueness of this compound lies in its combination of these structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[[8-oxo-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H33N5O6S/c1-45-28-13-11-26(12-14-28)37-33(42)22-48-36-38-30-20-32-31(46-23-47-32)19-29(30)35(44)41(36)21-24-7-9-25(10-8-24)34(43)40-17-15-39(16-18-40)27-5-3-2-4-6-27/h2-14,19-20H,15-18,21-23H2,1H3,(H,37,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKMHGQTMPUUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)N6CCN(CC6)C7=CC=CC=C7)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H33N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

663.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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